molecular formula C19H24N2O6 B15214346 1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine CAS No. 71034-37-2

1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine

Cat. No.: B15214346
CAS No.: 71034-37-2
M. Wt: 376.4 g/mol
InChI Key: OKUGWEKZHOBPJJ-GJZGRUSLSA-N
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Description

(S)-2-((S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamido)-4-methylpentanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes a benzyloxycarbonyl group, a pyrrolidine ring, and a carboxamido group. Its unique configuration and functional groups make it a valuable subject of study in organic chemistry, medicinal chemistry, and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamido)-4-methylpentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the pyrrolidine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamido)-4-methylpentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like amines or alkoxides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-((S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamido)-4-methylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamido)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, thereby modulating their activity. The pathways involved in these interactions often include hydrogen bonding, hydrophobic interactions, and covalent bonding .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives and peptides that contain benzyloxycarbonyl groups, pyrrolidine rings, or carboxamido functionalities. Examples include:

  • N-Benzyloxycarbonyl-L-proline
  • N-Benzyloxycarbonyl-L-leucine
  • N-Benzyloxycarbonyl-L-valine

Uniqueness

What sets (S)-2-((S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamido)-4-methylpentanoic acid apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions .

Properties

CAS No.

71034-37-2

Molecular Formula

C19H24N2O6

Molecular Weight

376.4 g/mol

IUPAC Name

(2S)-4-methyl-2-[[(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C19H24N2O6/c1-12(2)10-14(18(24)25)20-17(23)15-8-9-16(22)21(15)19(26)27-11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3,(H,20,23)(H,24,25)/t14-,15-/m0/s1

InChI Key

OKUGWEKZHOBPJJ-GJZGRUSLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCC(=O)N1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCC(=O)N1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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